Boiling Point and Volatility: Ortho- vs. Para-Isopropylphenyl Acetate (CAS 2664-32-6)
The ortho-substitution of the isopropyl group in 2-isopropyl-phenyl acetate results in a boiling point of approximately 226.3 °C, which is roughly 15 °C lower than that of its para-isomer, 4-isopropylphenyl acetate, reported at 241.3 °C . This lower boiling point translates to a meaningfully higher volatility, positioning the ortho isomer as a comparatively faster-evaporating ingredient in fragrance compositions. The quantified difference of ~15 °C, while modest in absolute terms, is significant in perfumery where evaporation-rate differences of 5–10 °C can shift a material between top-note and middle-note character.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 226.3 ± 9.0 °C |
| Comparator Or Baseline | 4-Isopropylphenyl acetate (para-isomer): 241.3 °C |
| Quantified Difference | ~15.0 °C lower for ortho isomer |
| Conditions | Predicted (ACD/Labs Percepta Platform), standard atmospheric pressure (760 mmHg) |
Why This Matters
A 15 °C lower boiling point means the ortho isomer will evaporate more rapidly from a fragrance matrix, making it functionally distinct from the para-isomer in terms of fragrance longevity and character—procurement of the wrong isomer would require complete reformulation to achieve the same olfactory profile.
